Porphycene
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Overview
Description
Porphycene is an aromatic macrocycle and a constitutional isomer of porphyrin. It and its derivatives display unique physical and optical properties, including strong absorptions in the red region of the UV-vis spectrum . These features have made this compound and its analogues appealing molecules for use in biomedical applications and in the design of new materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Porphycene can be synthesized through various methods. One common preparation method includes heating urea, phthalic anhydride, and a copper salt (e.g., copper chloride, copper carbonate, or copper sulfate) in the presence of a molybdenum catalyst such as ammonium molybdate or molybdenum trioxide . Another method involves the Ullmann coupling of iodopyrroles, which provides the synthetic flexibility needed to incorporate a large range of substituents on the β positions .
Industrial Production Methods: The gram-scale production of this compound derivatives has been achieved by acid-catalyzed ring closure of an E/Z mixture of 5,6-diaryldipyrroethenes, resulting in the formation of meso-tetraarylporphycenes in yields of up to 80% . This method involves the use of p-toluenesulfonic acid as an acid catalyst, followed by oxidation with 2,3-dichloro-5,6-dicyano-p-benzoquinone .
Chemical Reactions Analysis
Types of Reactions: Porphycene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include 2,3-dichloro-5,6-dicyano-p-benzoquinone.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve the use of halogenated reagents under basic conditions.
Major Products: The major products formed from these reactions include various functionalized derivatives and heteroatom-containing analogues .
Scientific Research Applications
Porphycene and its derivatives have attracted considerable attention in various fields:
Mechanism of Action
Porphycene exerts its effects through its strong absorptions in the red region of the UV-vis spectrum, which allows it to interact with various molecular targets and pathways . The exact mechanism of action can vary depending on the specific application, such as photodynamic therapy, where it generates reactive oxygen species to kill cancer cells .
Comparison with Similar Compounds
Porphyrin: Porphycene is a constitutional isomer of porphyrin and shares similar aromatic macrocycle structures.
Chlorin: Another related compound with similar photophysical properties.
Corrole: A tetrapyrrole macrocycle with unique chemical properties.
Uniqueness: this compound is unique due to its strong absorptions in the red region of the UV-vis spectrum and its ability to form various functionalized derivatives and heteroatom-containing analogues .
Properties
CAS No. |
133730-20-8 |
---|---|
Molecular Formula |
C20H14N4 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
21,22,23,24-tetrazapentacyclo[16.2.1.12,5.18,11.112,15]tetracosa-1,3,5(24),6,8,10,12,14,16,18(21),19-undecaene |
InChI |
InChI=1S/C20H14N4/c1-2-14-6-10-19(22-14)20-12-8-16(24-20)4-3-15-7-11-18(23-15)17-9-5-13(1)21-17/h1-12,21,23H |
InChI Key |
HMSMOZAIMDNRBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=C(N2)C3=CC=C(N3)C=CC4=NC(=C5C=CC1=N5)C=C4 |
Origin of Product |
United States |
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